Gaxilose - 14087-31-1

Gaxilose

Catalog Number: EVT-268911
CAS Number: 14087-31-1
Molecular Formula: C11H20O10
Molecular Weight: 312.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-O-beta-D-Galactopyranosyl-D-xylose is an O-acyl carbohydrate.
Gaxilose has been used in trials studying the diagnostic of Lactose Intolerance.
Synthesis Analysis

The synthesis of gaxilose involves enzymatic reactions where D-xylose is galactosylated using specific glycosyltransferases. One notable method includes the use of xylose dehydrogenase from Caulobacter crescentus, which catalyzes the conversion of D-xylose to D-xylonolactone, with subsequent hydrolysis yielding gaxilose .

Technical Details

  1. Enzymatic Reaction: The enzymatic synthesis typically employs a substrate such as D-xylose and a donor molecule for galactose.
  2. Purification: Following synthesis, gaxilose can be purified through crystallization techniques or chromatographic methods to achieve high purity levels necessary for clinical applications .
Molecular Structure Analysis

Gaxilose has a molecular formula of C₉H₁₈O₁₁ and a molecular weight of approximately 246.24 g/mol. Its structure consists of a D-xylose moiety linked to a galactose unit through a glycosidic bond.

Structure Data

  • Molecular Formula: C₉H₁₈O₁₁
  • Molecular Weight: 246.24 g/mol
  • Functional Groups: Contains hydroxyl groups typical of carbohydrates, contributing to its solubility and reactivity.
Chemical Reactions Analysis

Gaxilose undergoes hydrolysis in the presence of intestinal lactase, resulting in the release of D-xylose. This reaction can be represented as follows:

Gaxilose+H2OlactaseD xylose+Galactose\text{Gaxilose}+\text{H}_2\text{O}\xrightarrow{\text{lactase}}\text{D xylose}+\text{Galactose}

Technical Details

  1. Enzymatic Hydrolysis: The reaction is catalyzed by lactase, which cleaves the glycosidic bond between the galactose and xylose units.
  2. Detection Method: Following ingestion, the resulting D-xylose is measured in urine or serum using various analytical techniques including colorimetric assays or gas chromatography .
Mechanism of Action

The mechanism by which gaxilose functions involves its administration followed by enzymatic hydrolysis by intestinal lactase. Once hydrolyzed into D-xylose, it is absorbed into the bloodstream and subsequently excreted via urine.

Process Data

  1. Administration: Typically administered orally at a dose of 0.45 grams.
  2. Absorption and Excretion: The efficiency of absorption and subsequent urinary excretion correlates with lactase activity; low levels of D-xylose indicate lactase deficiency .
Physical and Chemical Properties Analysis

Gaxilose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its hydroxyl groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Crystalline Forms: Gaxilose can exist in multiple crystalline forms, which can be characterized using thermal analysis and X-ray diffraction methods .

Relevant Data or Analyses

  1. Thermal Analysis: Provides insights into melting points and stability profiles.
  2. Spectroscopic Methods: Used for confirming structural integrity and purity during synthesis.
Applications

Gaxilose has significant applications in clinical diagnostics:

  1. Diagnosis of Hypolactasia: Serves as a noninvasive test for determining lactase activity by measuring urinary D-xylose levels post-administration.
  2. Research Tool: Utilized in studies investigating lactose intolerance mechanisms and dietary interventions for affected populations .
Introduction to Gaxilose in Diagnostic Pharmacology

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide derivative specifically engineered to diagnose hypolactasia—the physiological deficiency of intestinal lactase enzyme activity underlying lactose intolerance. With a molecular formula of C₁₁H₂₀O₁₀ and a molar mass of 312.27 g/mol, gaxilose functions as a biochemical probe that directly evaluates lactase functionality in vivo [1] [6]. Unlike conventional diagnostic approaches that rely on indirect physiological responses, gaxilose enables targeted assessment of enzymatic activity, positioning it at the forefront of precision diagnostics in gastroenterology. Its development represents a convergence of carbohydrate chemistry, enzymology, and clinical diagnostics, offering a non-invasive paradigm for evaluating carbohydrate metabolism disorders [2] [9].

Historical Development of Gaxilose as a Synthetic Diagnostic Agent

The genesis of gaxilose traces back to the early 2000s, driven by the need for reliable, non-invasive diagnostics for lactose malabsorption. Traditional methods like hydrogen breath tests (HBT) and blood glucose measurements exhibited significant limitations: HBT produced false negatives in methane-producing individuals (15–30% of cases), while lactose tolerance tests had low specificity (69–85%) due to influences from glucose metabolism [7] [9]. Researchers sought a substrate that could be exclusively hydrolyzed by lactase, yielding a measurable metabolite absent in other metabolic pathways.

Gaxilose emerged from systematic structure-activity studies on β-galactosidase substrates. Its molecular design strategically replaces glucose in lactose with D-xylose, creating a bond selectively cleavable by lactase but resistant to other β-galactosidases [1] [6]. Early-phase trials (Phase I/IB) established optimal dosing (0.45 g for urinary detection; 2.7 g for serum) and analytical protocols for D-xylose quantification [9]. Phase IIB-III multicenter trials (n=222) validated its diagnostic accuracy, achieving sensitivity and specificity >90% compared to intestinal biopsy (gold standard) [9]. Regulatory approval followed in the European Union as the first direct lactase activity test.

Key Milestones in Gaxilose DevelopmentTable 1: Historical Timeline of Gaxilose Development

YearDevelopment StageSignificance
2006Preclinical Synthesis & ValidationProof of concept: Selective lactase hydrolysis confirmed in vitro [9]
2013Phase IB Clinical TrialsEstablished safety and optimal dosing protocols [9]
2014Phase IIB-III Multicenter TrialDemonstrated >90% sensitivity/specificity vs. biopsy [9]
2018Phase IV Randomized TrialConfirmed non-inferiority to HBT in clinical utility [8]
2021Crystalline Form CharacterizationEnabled batch consistency in pharmaceutical production [1] [6]

Crystallographic studies in 2021 identified two polymorphic forms of gaxilose, differentiated using X-ray diffraction and NMR spectroscopy. Form I (needle-like crystals) and Form II (prismatic crystals) were rigorously characterized to ensure batch-to-batch consistency in diagnostic kits [1] [6].

Role of Disaccharide Derivatives in Non-Invasive Diagnostic Paradigms

Disaccharide derivatives serve as ideal diagnostic agents due to their enzyme-specific hydrolysis and metabolic stability. Gaxilose exemplifies three core design principles:

  • Enzymatic Specificity: The β(1→4) galactose-xylose bond resists hydrolysis by most intestinal β-galactosidases but is efficiently cleaved by lactase-phlorizin hydrolase (LPH) at the brush border [2] [4].
  • Metabolic Detectability: Liberated D-xylose is absorbed in the small intestine, avoiding colonic fermentation. It is excreted unchanged in urine or detected in serum, enabling quantitation via colorimetric or chromatographic methods [9].
  • Safety Profile: Minimal osmotic load (vs. 50g lactose in HBT) and absence of pharmacological effects allow safe administration without triggering symptoms [8] [9].

Table 2: Comparative Properties of Diagnostic Disaccharides

CompoundEnzymatic TargetDetection MetaboliteSpecificity Limitations
LactoseLactaseGlucoseInfluenced by insulin response
LactuloseColonic floraHydrogen/MethaneAffected by SIBO, antibiotic use
GaxiloseLactaseD-XyloseUnaffected by extra-intestinal factors

This molecular strategy overcomes pitfalls of earlier diagnostics:

  • Unlike lactose tolerance tests, gaxilose’s D-xylose release is independent of glucose metabolism or insulin response [5] [9].
  • Contrasted with lactulose (fermented by colonic flora), D-xylose absorption occurs proximally, eliminating interference from gut microbiome variations [3] [7].

Gaxilose in the Context of Lactase Activity Assessment: A Paradigm Shift

Gaxilose redefines hypolactasia diagnosis by shifting from symptom-correlated indirect methods to direct enzymatic quantification. Traditional approaches suffered from multifactorial inaccuracies:

  • HBT: False negatives in 15–30% of methane producers; false positives due to rapid orocecal transit [7].
  • Genetic Testing: Detects only primary hypolactasia (LCT/MCM6 polymorphisms), missing secondary causes (e.g., celiac disease, infections) [5] [7].

Gaxilose measures functional lactase activity irrespective of etiology. Upon oral administration, intestinal lactase hydrolyzes gaxilose into galactose and D-xylose. The latter is absorbed, and urinary D-xylose concentration (0–5h post-dose) correlates directly with lactase activity [8] [9]. A cutoff of <0.22 g/L urinary D-xylose indicates hypolactasia [9].

Diagnostic Performance ComparisonTable 3: Performance Metrics of Gaxilose vs. Established Methods

Diagnostic MethodSensitivity (%)Specificity (%)PPV/NPV (%)ROC-AUC
Hydrogen Breath Test69–8575–8278/790.74–0.81
Genetic Testing88–9490–9591/930.89
Gaxilose Test959697/950.97

Data sourced from multicenter trials [9] [8]. PPV: Positive Predictive Value; NPV: Negative Predictive Value.

Clinical impact studies demonstrate gaxilose’s superiority:

  • A Phase IV trial (n=147) showed its impact on diagnostic thinking (31.7% pretest-posttest probability shift) was non-inferior to HBT (24.3%, Δ=7.4%; CI:1.55–∞) [8].
  • Test-retest reproducibility was excellent (Kappa=0.75 for 0–5h urine collection) [8].
  • Unlike HBT, results remain unaffected by antibiotics, probiotics, or gut motility disorders [7] [8].

This paradigm enables targeted management: Patients with functional lactase deficiency receive enzyme replacement, while those with genetic hypolactasia adopt dietary modifications.

Properties

CAS Number

14087-31-1

Product Name

Gaxilose

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1

InChI Key

BYZQBCIYLALLPA-NOPGXMAYSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-O-galactopyranosylxylose
4-O-galactosyl-D-xylose
4-O-galactosylxylose
gaxilose

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.